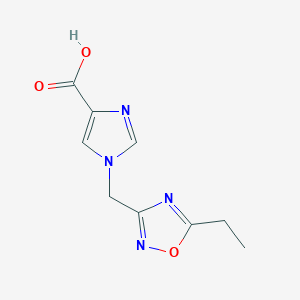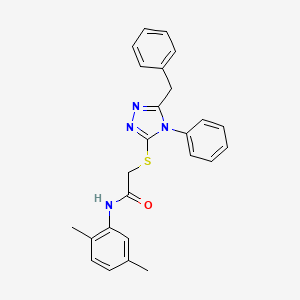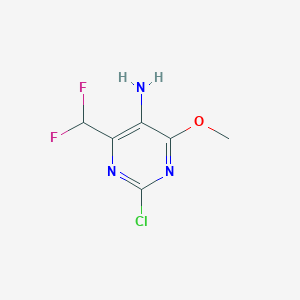
3-(2-Methoxyethoxy)-5-methylbenzofuran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxyethoxy)-5-methylbenzofuran-2-carboxylic acid is an organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethoxy)-5-methylbenzofuran-2-carboxylic acid typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methoxyethoxy)-5-methylbenzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
3-(2-Methoxyethoxy)-5-methylbenzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for conditions where benzofuran derivatives have shown efficacy.
Mécanisme D'action
The mechanism of action of 3-(2-Methoxyethoxy)-5-methylbenzofuran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethoxy group can enhance the compound’s solubility and bioavailability, while the carboxylic acid group may facilitate binding to target proteins. These interactions can modulate biological pathways and lead to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzofuran derivatives with different substituents, such as:
- 5-Methylbenzofuran-2-carboxylic acid
- 3-(2-Hydroxyethoxy)-5-methylbenzofuran-2-carboxylic acid
- 3-(2-Ethoxyethoxy)-5-methylbenzofuran-2-carboxylic acid
Uniqueness
What sets 3-(2-Methoxyethoxy)-5-methylbenzofuran-2-carboxylic acid apart is its specific combination of functional groups, which can influence its chemical reactivity and biological activity. The methoxyethoxy group, in particular, can enhance solubility and potentially improve the compound’s pharmacokinetic properties compared to its analogs .
Propriétés
Formule moléculaire |
C13H14O5 |
|---|---|
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
3-(2-methoxyethoxy)-5-methyl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C13H14O5/c1-8-3-4-10-9(7-8)11(17-6-5-16-2)12(18-10)13(14)15/h3-4,7H,5-6H2,1-2H3,(H,14,15) |
Clé InChI |
VPVCEDRUYAOFGZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OC(=C2OCCOC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanamine](/img/structure/B11782563.png)

![7-Chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B11782570.png)

